Dichloro-bis(4-methylphenyl)silane

Description

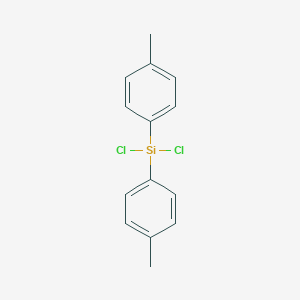

Structure

3D Structure

Properties

IUPAC Name |

dichloro-bis(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2Si/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAHXNQYHZPMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374456 | |

| Record name | Dichloro-bis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18414-38-5 | |

| Record name | Dichloro-bis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dichloro-bis(4-methylphenyl)silane (CAS 18414-38-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dichloro-bis(4-methylphenyl)silane (CAS 18414-38-5), a versatile organosilicon compound. It details the physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its potential applications in medicinal chemistry and drug development. This document aims to serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical sciences by providing detailed experimental protocols and outlining the compound's role as a key synthetic intermediate.

Introduction

This compound is an organohalosilane characterized by a central silicon atom bonded to two chlorine atoms and two 4-methylphenyl (p-tolyl) groups. The presence of reactive silicon-chlorine bonds makes it a valuable precursor for the synthesis of a wide range of other organosilicon compounds, including silanols, siloxanes, and other functionalized silanes. While direct applications in drug development are not extensively documented, its utility as a synthetic intermediate for creating molecules with tailored biological and pharmacological properties is of significant interest to the medicinal chemistry community.[1][2] The incorporation of silicon into organic molecules can enhance properties such as lipophilicity, metabolic stability, and binding affinity, making organosilicon compounds an emerging area in drug discovery.[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 18414-38-5 | [5][6][7][8] |

| Molecular Formula | C₁₄H₁₄Cl₂Si | [6][7][8] |

| Molecular Weight | 281.26 g/mol | [6][7][8] |

| IUPAC Name | This compound | [6][7] |

| Synonyms | Di-p-tolyldichlorosilane | [6][7][8][9] |

| Appearance | Colorless to transparent liquid | [7] |

| Density | 1.16 g/cm³ | [9] |

| Boiling Point | 334.9 °C at 760 mmHg | [9] |

| Flash Point | 148.1 °C | [9] |

| Refractive Index | 1.568 | [9] |

| Purity | Typically >95% | [7] |

Synthesis

The primary and most versatile method for the synthesis of this compound is the Grignard reaction. This well-established organometallic reaction involves the treatment of silicon tetrachloride with p-tolylmagnesium bromide.

Grignard Reaction Protocol

This protocol outlines the synthesis of this compound from 4-bromotoluene and silicon tetrachloride via a Grignard reagent.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

4-bromotoluene

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous toluene

-

n-Heptane (for purification)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 4-bromotoluene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture to ensure complete formation of the Grignard reagent, p-tolylmagnesium bromide.

-

-

Reaction with Silicon Tetrachloride:

-

In a separate flame-dried, three-necked flask, prepare a solution of silicon tetrachloride in anhydrous toluene.

-

Cool the silicon tetrachloride solution in an ice bath.

-

Slowly add the prepared Grignard reagent to the silicon tetrachloride solution with vigorous stirring. The stoichiometry should be carefully controlled to favor the formation of the di-substituted product. A molar ratio of approximately 2:1 of Grignard reagent to silicon tetrachloride is recommended.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to drive the reaction to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and dilute hydrochloric acid to dissolve the magnesium salts.

-

Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure. The use of an aliphatic or cycloparaffinic hydrocarbon solvent like n-heptane during the coupling reaction can facilitate purification.[10]

-

Below is a diagram illustrating the synthesis workflow.

Caption: Grignard synthesis workflow.

Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by the two silicon-chlorine bonds, which are susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups, making it a key intermediate in the synthesis of more complex organosilicon molecules.

Hydrolysis to Silanediol

Hydrolysis of this compound replaces the chlorine atoms with hydroxyl groups, yielding the corresponding silanediol, bis(4-methylphenyl)silanediol. Silanols and silanediols are of particular interest in medicinal chemistry as they can act as isosteres for alcohols and diols, potentially offering improved pharmacological properties due to their enhanced hydrogen-bonding capabilities.[1]

Experimental Protocol for Hydrolysis:

-

Dissolve this compound in a suitable organic solvent such as diethyl ether or acetone.

-

Slowly add a stoichiometric amount of water, often in the presence of a weak base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Remove the solvent under reduced pressure.

-

The resulting silanediol can be purified by recrystallization.

The following diagram illustrates the hydrolysis reaction pathway.

Caption: Hydrolysis reaction pathway.

Role in Drug Development

While this compound itself is not a therapeutic agent, it serves as a valuable building block in the synthesis of biologically active organosilicon compounds. The introduction of silyl groups can be a strategic approach to modify the properties of drug candidates.[1][2][3]

-

Bioisosterism: The di-p-tolylsilyl moiety can be used as a bioisostere for other lipophilic groups in drug molecules. The larger size and different bond angles of silicon compared to carbon can lead to altered binding conformations and potencies.[1]

-

Improving Pharmacokinetics: The increased lipophilicity of organosilicon compounds can enhance cell membrane permeability and bioavailability.[1]

-

Protecting Groups: this compound can be a precursor for silylating agents used to protect hydroxyl and other functional groups during multi-step organic syntheses of complex drug molecules.[11][12][13][14] The stability of the resulting silyl ethers can be tuned by the nature of the substituents on the silicon atom.[15]

The logical relationship for its potential role in drug development is depicted below.

Caption: Potential role in drug development.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and will react with moisture in the air to release hydrochloric acid. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and, by extension, in drug discovery and development. Its straightforward synthesis via the Grignard reaction and the reactivity of its Si-Cl bonds allow for the creation of a diverse range of organosilicon compounds with tunable properties. For medicinal chemists, this compound offers a gateway to exploring the unique chemical space of organosilicon molecules and their potential to address challenges in modern drug design. Further research into the biological activities of derivatives of this compound is warranted to fully exploit its potential in the pharmaceutical sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organosilicon molecules with medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. zmsilane.com [zmsilane.com]

- 5. This compound | 18414-38-5 | Benchchem [benchchem.com]

- 6. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scbt.com [scbt.com]

- 9. DI-P-TOLYLDICHLOROSILANE|18414-38-5|lookchem [lookchem.com]

- 10. EP1844059A1 - Method of making phenyl-containing chlorosilanes with aliphatic or cycloparaffinic hydrocarbon solvents - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 13. researchgate.net [researchgate.net]

- 14. Silylation - Wikipedia [en.wikipedia.org]

- 15. Silylating Agents Details | Shin-Etsu Silicones [shinetsusilicones.com]

Dichloro-bis(4-methylphenyl)silane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloro-bis(4-methylphenyl)silane, also known as di-p-tolyldichlorosilane, is an organosilicon compound with the chemical formula C₁₄H₁₄Cl₂Si. It belongs to the class of diaryldichlorosilanes, which are versatile intermediates in organic and organometallic synthesis. The presence of two reactive silicon-chlorine bonds allows for a variety of substitution reactions, making it a valuable building block for the synthesis of more complex organosilicon structures, including polymers and materials with tailored electronic and physical properties. The two 4-methylphenyl (p-tolyl) groups influence the steric and electronic properties of the silicon center, imparting specific reactivity and stability to the molecule. This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and handling of this compound.

Molecular Structure and Properties

The central atom in this compound is silicon, which is bonded to two chlorine atoms and two 4-methylphenyl groups in a tetrahedral geometry. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18414-38-5 | [1] |

| Molecular Formula | C₁₄H₁₄Cl₂Si | [1] |

| Molecular Weight | 281.2 g/mol | [1] |

| Appearance | Transparent liquid | |

| Boiling Point | 225-226 °C at 50 mmHg | |

| Density | 1.1 g/cm³ | |

| IUPAC Name | This compound | |

| InChI | 1S/C14H14Cl2Si/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| InChIKey | JRAHXNQYHZPMCW-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)--INVALID-LINK--(Cl)Cl |

Synthesis

The primary and most common method for the synthesis of this compound is the Grignard reaction.[1] This involves the reaction of silicon tetrachloride (SiCl₄) with p-tolylmagnesium bromide (CH₃C₆H₄MgBr). The reaction proceeds in a stepwise manner, with the sequential substitution of chloride ions on the silicon atom by the p-tolyl groups. Careful control of the stoichiometry is essential to maximize the yield of the desired disubstituted product and minimize the formation of mono- and trisubstituted byproducts.[1]

Experimental Protocol: Grignard Synthesis of this compound (General Procedure)

Disclaimer: The following is a generalized protocol for the synthesis of diaryldichlorosilanes and should be adapted and optimized for the specific synthesis of this compound. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

Magnesium turnings

-

4-Bromotoluene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Silicon tetrachloride (SiCl₄)

-

Iodine crystal (as initiator)

-

Anhydrous hexane or pentane for extraction

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

-

Heating mantle

-

Inert gas supply (N₂ or Ar)

-

Schlenk line or glovebox

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings (2.1 equivalents).

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 4-bromotoluene (2.0 equivalents) in anhydrous diethyl ether or THF.

-

Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of silicon tetrachloride (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent solution at 0 °C. An exothermic reaction will occur, and a white precipitate of magnesium salts will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with two portions of anhydrous diethyl ether or hexane.

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Experimental Workflows

The synthesis and subsequent reactions of this compound involve a series of well-defined steps. The following diagram illustrates a typical experimental workflow for its synthesis via the Grignard reaction.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Dichloro-bis(4-methylphenyl)silane

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a key intermediate in organosilicon chemistry. The document details the well-established Grignard reaction route and the direct synthesis method. It includes detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflows to facilitate understanding and replication by researchers and professionals in drug development and materials science.

Introduction

This compound, also known as di-p-tolyldichlorosilane, is a versatile organosilicon compound of significant interest in organic synthesis and materials science. Its bifunctional nature, arising from the two reactive silicon-chlorine bonds, allows for its use as a precursor in the synthesis of a wide array of more complex silicon-containing molecules, including polymers, resins, and pharmacologically active compounds. The presence of the p-tolyl groups imparts specific steric and electronic properties to the silicon center, influencing the reactivity and stability of the resulting derivatives. This guide focuses on the two primary synthetic routes to this important compound: the Grignard reaction and the direct synthesis pathway.

Synthesis Pathways

The synthesis of this compound is predominantly achieved through two established methods: the Grignard reaction and, to a lesser extent, a direct synthesis approach.

Grignard Reaction Pathway

The most common and versatile method for the synthesis of this compound involves the reaction of silicon tetrachloride (SiCl₄) with a Grignard reagent, specifically p-tolylmagnesium bromide (CH₃C₆H₄MgBr). This reaction proceeds in a stepwise manner, allowing for the sequential substitution of chloride ions on the silicon atom.

The overall reaction is as follows:

2 CH₃C₆H₄MgBr + SiCl₄ → (CH₃C₆H₄)₂SiCl₂ + 2 MgBrCl

A critical aspect of this synthesis is the careful control of stoichiometry. The reaction first produces trichloro(4-methylphenyl)silane as an intermediate. The addition of a second equivalent of the Grignard reagent leads to the desired this compound. Using an excess of the Grignard reagent can lead to the formation of the tri- and tetra-substituted silanes, reducing the yield of the target compound.

Logical Relationship of Grignard Reaction Pathway

Caption: Stepwise synthesis via the Grignard reaction.

Direct Synthesis Pathway

An alternative, though less frequently employed, route to this compound is the direct reaction of dichlorosilane (H₂SiCl₂) with 4-methylphenol in the presence of a base.[1] This method can be considered more atom-economical and avoids the preparation of the organometallic Grignard reagent.

The reaction is typically carried out in an inert solvent, with a tertiary amine such as triethylamine (Et₃N) acting as a base to facilitate the deprotonation of the phenol. The resulting phenoxide then acts as a nucleophile, attacking the silicon center and displacing the chloride ions.

The overall reaction is as follows:

2 CH₃C₆H₄OH + H₂SiCl₂ + 2 Et₃N → (CH₃C₆H₄)₂SiCl₂ + 2 Et₃NH⁺Cl⁻ + H₂

Experimental Workflow for Direct Synthesis

Caption: Workflow for the direct synthesis method.

Experimental Protocols

Grignard Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous diaryldichlorosilanes.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer

-

Magnesium turnings

-

p-Bromotoluene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Silicon tetrachloride (SiCl₄)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Preparation of p-Tolylmagnesium Bromide:

-

In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of p-bromotoluene in anhydrous diethyl ether or THF.

-

Add a small portion of the p-bromotoluene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the freshly prepared p-tolylmagnesium bromide solution in an ice bath.

-

Prepare a solution of silicon tetrachloride in anhydrous diethyl ether or THF.

-

Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent solution. The molar ratio of Grignard reagent to silicon tetrachloride should be carefully controlled to be approximately 2:1.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and cautiously quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield this compound as a transparent liquid.

-

Direct Synthesis of this compound

This protocol is based on the general procedure for the direct synthesis of aryloxysilanes.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

-

4-Methylphenol

-

Dichlorosilane (H₂SiCl₂)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-methylphenol and triethylamine in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

-

Addition of Dichlorosilane:

-

Slowly add dichlorosilane to the stirred solution. An exothermic reaction is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

The reaction mixture will contain a precipitate of triethylamine hydrochloride. Remove this by filtration under an inert atmosphere.

-

Wash the precipitate with anhydrous dichloromethane.

-

Combine the filtrate and the washings.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting crude product by vacuum distillation.

-

Quantitative Data

The following table summarizes typical data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.

| Synthesis Pathway | Reactants | Key Conditions | Typical Yield | Product Purity | Reference(s) |

| Grignard Reaction | p-Tolylmagnesium bromide, SiCl₄ | Anhydrous ether/THF, inert atmosphere, controlled stoichiometry | 60-80% | >95% | |

| Direct Synthesis | 4-Methylphenol, Dichlorosilane, Et₃N | Anhydrous dichloromethane, inert atmosphere | Moderate | >90% | [1] |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | Aromatic protons (multiplet, ~7.2-7.6 ppm), Methyl protons (singlet, ~2.4 ppm) |

| ¹³C NMR (CDCl₃) | Aromatic carbons (~128-140 ppm), Methyl carbon (~21 ppm) |

| ²⁹Si NMR (CDCl₃) | A single resonance characteristic of a diaryldichlorosilane. |

| FT-IR (neat) | Si-Cl stretching (~540-580 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹), C=C stretching (~1490-1600 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (281.26 g/mol ). |

Conclusion

This technical guide has detailed the primary synthetic pathways for this compound, providing comprehensive experimental protocols and expected data for researchers in the field. The Grignard reaction remains the most robust and high-yielding method, while the direct synthesis offers a viable alternative with potential environmental benefits. Careful control of reaction conditions and rigorous purification are essential for obtaining a high-purity product suitable for further applications in research and development.

References

Spectroscopic and Synthetic Profile of Dichloro-bis(4-methylphenyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for dichloro-bis(4-methylphenyl)silane. Due to the limited availability of a complete, published dataset for this specific compound, this document compiles existing information and leverages data from closely related analogs to provide a robust predictive profile. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the general synthesis of diaryldichlorosilanes are also provided.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| This compound (Predicted) | CDCl₃ | ~7.5-7.8 | d | ~8 | Ar-H (ortho to Si) |

| ~7.2-7.4 | d | ~8 | Ar-H (meta to Si) | ||

| ~2.4 | s | - | -CH₃ | ||

| Dichloromethylphenylsilane | CDCl₃ | 7.85-7.75 | m | - | Ar-H |

| 7.5-7.4 | m | - | Ar-H | ||

| 1.15 | s | - | -CH₃ | ||

| Dichlorodiphenylsilane | CDCl₃ | 7.8 | d | - | Ar-H (ortho to Si) |

| 7.5 | m | - | Ar-H (meta & para to Si) |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| This compound (Predicted) | CDCl₃ | ~142 | Ar-C (ipso to Si) |

| ~135 | Ar-C (para to Si) | ||

| ~134 | Ar-C (ortho to Si) | ||

| ~129 | Ar-C (meta to Si) | ||

| ~22 | -CH₃ | ||

| Dichlorodiphenylsilane | CDCl₃ | 134.7 | Ar-C |

| 132.0 | Ar-C | ||

| 128.5 | Ar-C |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the Si-Cl, Si-Aryl, and aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| ~3100-3000 | Aromatic C-H stretch | Medium-Weak | |

| ~1600, ~1485 | Aromatic C=C stretch | Medium | |

| ~1430 | Si-Aryl stretch | Medium-Strong | |

| ~1120 | Si-Aryl stretch | Strong | Often a doublet when two phenyl groups are attached to silicon.[1] |

| ~820 | p-substituted benzene C-H bend | Strong | |

| ~540 | Si-Cl stretch | Strong | The Si-Cl stretch for dichlorosilanes typically appears in the 625-425 cm⁻¹ range.[1] |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns involving the loss of chlorine atoms and methylphenyl groups. The isotopic pattern for the two chlorine atoms will be a key feature.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 280 | [M]⁺ | Molecular ion (containing ³⁵Cl). |

| 282 | [M+2]⁺ | Isotope peak for one ³⁷Cl. |

| 284 | [M+4]⁺ | Isotope peak for two ³⁷Cl. |

| 245 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 190 | [M-C₇H₇]⁺ | Loss of a tolyl group. |

| 155 | [M-Cl-C₇H₇]⁺ | Loss of a chlorine atom and a tolyl group. |

| 91 | [C₇H₇]⁺ | Tolyl cation. |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a general method for the synthesis of diaryldichlorosilanes, adapted for the specific synthesis of this compound.[2]

Materials:

-

Magnesium turnings

-

Iodine crystal (catalyst)

-

4-Bromotoluene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous hexane or toluene for purification

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of a solution of 4-bromotoluene in anhydrous diethyl ether or THF to the flask.

-

Initiate the reaction by gentle warming. Once the reaction starts (indicated by the disappearance of the iodine color and bubbling), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the p-tolylmagnesium bromide.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of silicon tetrachloride in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent. A 2:1 molar ratio of Grignard reagent to SiCl₄ should be used. Careful control of stoichiometry is crucial to maximize the yield of the desired product and minimize the formation of mono- and tri-substituted byproducts.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture and filter it to remove the magnesium salts.

-

Wash the salts with anhydrous diethyl ether or THF.

-

Combine the filtrate and washings and remove the solvent by distillation.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy:

-

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS):

-

Mass spectra would be obtained using a mass spectrometer, typically with electron ionization (EI) at 70 eV.

-

The sample would be introduced into the ion source, and the resulting fragments analyzed.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process.

References

An In-depth Technical Guide to the FT-IR Analysis of Dichloro-bis(4-methylphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Dichloro-bis(4-methylphenyl)silane. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Introduction to FT-IR Spectroscopy of Organosilanes

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When applied to organosilanes like this compound, FT-IR can provide specific information about the vibrations of key chemical bonds, including Si-Cl, Si-Aryl, C-H, and aromatic C=C bonds. The resulting spectrum, a plot of infrared intensity versus wavenumber, serves as a unique molecular fingerprint.

Predicted FT-IR Spectral Data for this compound

The following table summarizes the expected characteristic infrared absorption peaks for this compound. These assignments are based on established group frequencies for similar organosilicon and aromatic compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2960 - 2850 | Methyl (CH₃) C-H Stretch (asymmetric & symmetric) | Medium |

| 1600 - 1585 | Aromatic C=C Stretch | Medium |

| 1500 - 1400 | Aromatic C=C Stretch | Medium |

| 1450 - 1375 | Methyl (CH₃) Bending | Medium |

| ~1125 | Si-Aryl (Si-C₆H₄) Stretch | Strong |

| 850 - 750 | Aromatic C-H Out-of-Plane Bending (para-subst.) | Strong |

| 600 - 480 | Si-Cl Stretch (asymmetric & symmetric) | Strong |

Experimental Protocol for FT-IR Analysis

This section details a standard methodology for obtaining a high-quality FT-IR spectrum of this compound.

3.1. Instrumentation

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

3.2. Sample Preparation

This compound is typically a solid at room temperature.

-

Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

3.3. Data Acquisition

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel function.

3.4. Data Processing

-

The collected sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to account for any sloping baselines.

-

Identify and label the peak positions of significant absorption bands.

Visualization of Analytical Workflow

The following diagram illustrates the logical progression of an FT-IR analysis, from initial sample handling to final data interpretation.

Interpretation of the FT-IR Spectrum

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations, as outlined in the data table.

-

Aromatic Moieties: The presence of bands in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions confirms the aromatic rings. A strong band between 850-750 cm⁻¹ is indicative of para-disubstitution on the phenyl rings.

-

Methyl Groups: Absorptions in the 2960-2850 cm⁻¹ range are characteristic of the C-H stretching in the methyl groups attached to the phenyl rings.

-

Silicon-Aryl Bond: A strong absorption around 1125 cm⁻¹ is a key indicator of the Si-C bond where the carbon is part of an aromatic ring.

-

Silicon-Chloride Bonds: The presence of strong absorption bands in the lower frequency region, typically between 600 cm⁻¹ and 480 cm⁻¹, is characteristic of the Si-Cl stretching vibrations.

By correlating the observed spectrum with these characteristic frequencies, researchers can confirm the identity and purity of this compound.

Thermal Stability of Dichloro-bis(4-methylphenyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dichloro-bis(4-methylphenyl)silane, also known as dichlorodi-p-tolylsilane, is an organosilicon compound with the chemical formula (CH₃C₆H₄)₂SiCl₂. Its structural features, particularly the silicon-carbon and silicon-chlorine bonds, play a crucial role in its chemical reactivity and thermal stability. Aromatic silanes are generally recognized for their enhanced thermal stability compared to their aliphatic counterparts, making them suitable for applications requiring high-temperature resistance. Understanding the thermal decomposition profile of this compound is critical for optimizing reaction conditions, ensuring process safety, and predicting the shelf-life of materials derived from it.

Expected Thermal Stability

Based on studies of analogous aromatic silanes, this compound is anticipated to exhibit high thermal stability. Research on bridged aromatic silanes indicates that they possess greater thermal stability than gamma-substituted alkylsilanes, although marginally lower than phenyltrimethoxysilane[1][2]. The thermal decomposition of phenyl-containing silanes typically occurs at temperatures ranging from 342°C to 525°C. The primary decomposition pathways for such compounds often involve the cleavage of silicon-phenyl or silicon-chlorine bonds.

Data Presentation: Illustrative Thermal Analysis Data

While specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not publicly available, the following tables present hypothetical data based on the expected behavior of similar aromatic silanes. These tables are intended to serve as a reference for the type of data that would be obtained from experimental analysis.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Temperature (°C) | Weight Loss (%) | Decomposition Stage |

| 25 - 300 | < 1% | Initial moisture/volatile loss |

| 300 - 450 | 5% | Onset of decomposition (T₅%) |

| 450 - 600 | 50% | Major decomposition event |

| > 600 | > 70% | Final decomposition/char formation |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Endotherm | ~100 | - | Melting Point |

| Exotherm | 400 - 550 | - | Decomposition |

Experimental Protocols

To empirically determine the thermal stability of this compound, the following detailed experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to characterize its weight loss profile as a function of temperature.

Instrumentation: A Mettler TA-3000 calorimetric system equipped with a TC-10A processor and a TG-50 thermobalance with a Mettler MT5 microbalance, or a similar instrument, can be used[3].

Methodology:

-

Place a sample of 5-10 mg of this compound into a platinum or alumina crucible.

-

Place the crucible onto the TGA balance.

-

Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min or 20°C/min[3].

-

Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (T₅%).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.

Instrumentation: A Mettler-Toledo DSC 821 calorimetric system or a similar instrument is suitable[3].

Methodology:

-

Seal a 2-5 mg sample of this compound into an aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 600°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the resulting DSC curve for endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks.

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and a conceptual representation of the thermal decomposition process.

Conclusion

While specific, publicly available thermal analysis data for this compound is limited, this guide provides a comprehensive framework for understanding and determining its thermal stability. Based on the behavior of related aromatic silanes, it is expected to be a thermally robust compound. The detailed TGA and DSC protocols provided herein offer a standardized approach for researchers to obtain precise thermal stability data, which is essential for its safe and effective use in high-temperature applications within research, and development. The illustrative data and diagrams serve as a practical reference for the expected outcomes of such analyses.

References

Reactivity of Dichloro-bis(4-methylphenyl)silane with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloro-bis(4-methylphenyl)silane, a key organosilicon intermediate, exhibits versatile reactivity towards a wide array of nucleophiles, making it a valuable building block in organic synthesis and materials science. This technical guide provides a comprehensive overview of its reactions with oxygen, nitrogen, sulfur, and carbon-based nucleophiles. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Introduction

Organosilanes are fundamental in a multitude of chemical applications, from protecting groups in organic synthesis to the backbone of silicone polymers. This compound, with its two reactive silicon-chlorine bonds and tolyl substituents, offers a unique combination of reactivity and structural features. The electron-donating nature of the methyl groups on the phenyl rings can influence the electrophilicity of the silicon center, thereby modulating its reactivity compared to unsubstituted dichlorodiphenylsilane. Understanding the nuances of its reactions with various nucleophiles is crucial for designing novel molecules and materials.

The reactivity of dichlorosilanes is primarily governed by nucleophilic substitution at the silicon center (SN2@Si). This process is influenced by factors such as the nature of the nucleophile, solvent polarity, and steric hindrance around the silicon atom. This guide will delve into the specific reactions of this compound, providing practical experimental details and expected outcomes.

General Reaction Mechanism

The reaction of this compound with nucleophiles typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the silicon atom. Unlike the SN2 reaction at a carbon center which involves a five-coordinate transition state, the SN2@Si mechanism can proceed through a stable five-coordinate intermediate, a transition complex. The general pathway involves the attack of the nucleophile on the silicon atom, leading to the displacement of a chloride ion. This can occur in a stepwise manner, with the substitution of the first chloride being faster than the second.

Caption: General SN2@Si reaction pathway for this compound.

Reactivity with O-Nucleophiles

Hydrolysis to Bis(4-methylphenyl)silanediol

The hydrolysis of this compound is a facile reaction that yields the corresponding silanediol, a valuable precursor for silicone polymers and other organosilicon compounds. The reaction is typically carried out in the presence of a weak base to neutralize the HCl byproduct.

Experimental Protocol (Analogous to Diphenylsilanediol Synthesis):

-

Dissolve this compound in an organic solvent such as acetone or diethyl ether.

-

Slowly add this solution to a stirred mixture of water and a weak base (e.g., sodium bicarbonate) at room temperature.

-

Continue stirring for several hours to ensure complete hydrolysis.

-

The product, bis(4-methylphenyl)silanediol, often precipitates from the reaction mixture.

-

Filter the solid product, wash with water to remove inorganic salts, and dry under vacuum.

Quantitative Data (Analogous Compound: Diphenylsilanediol)

| Reactant | Nucleophile | Solvent | Base | Yield | Melting Point (°C) | Reference |

| Diphenyldichlorosilane | Water | Acetone | NaHCO₃ | ~93% | 157.8-158.4 | [1] |

Spectroscopic Data for Bis(p-tolyl)silanediol

| Technique | Chemical Shift / Wavenumber |

| ¹H NMR (CDCl₃) | δ ~7.5 (d, 4H, Ar-H), ~7.2 (d, 4H, Ar-H), ~2.4 (s, 6H, CH₃), ~2.0 (s, 2H, Si-OH) |

| ¹³C NMR (CDCl₃) | δ ~140, ~135, ~130, ~128, ~21 |

| ²⁹Si NMR (CDCl₃) | δ ~ -30 to -40 |

| IR (KBr, cm⁻¹) | ~3200-3400 (O-H stretch), ~1100 (Si-O stretch) |

Reactivity with N-Nucleophiles

The reaction of this compound with primary or secondary amines leads to the formation of aminosilanes. These reactions are typically carried out in the presence of an excess of the amine or a non-nucleophilic base to scavenge the HCl produced.

Reaction with Primary Amines

With primary amines, both chlorine atoms can be substituted to form a diamino-bis(4-methylphenyl)silane.

Experimental Protocol (General):

-

Dissolve this compound in a dry, inert solvent (e.g., toluene, THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of the primary amine (at least 4 equivalents to act as both nucleophile and base, or 2 equivalents with 2 equivalents of a non-nucleophilic base like triethylamine) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Filter off the amine hydrochloride salt that precipitates.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or recrystallization.

Reaction with Secondary Amines

Secondary amines react similarly to primary amines to yield the corresponding diaminosilane.

Quantitative Data (Analogous Compound: Diaminodiphenylsilanes)

| Amine | Product | Yield | Reference |

| Aniline | N,N'-Diphenyl-1,1-diphenylsilanediamine | Moderate to Good | [2] |

| Diethylamine | N,N,N',N'-Tetraethyl-1,1-diphenylsilanediamine | Good | General Knowledge |

Spectroscopic Data for N,N'-bis(p-tolyl)-1,1-bis(p-tolyl)silanediamine (Hypothetical)

| Technique | Expected Chemical Shift / Wavenumber |

| ¹H NMR (CDCl₃) | δ ~7.0-7.5 (m, Ar-H), ~2.3 (s, CH₃), ~1.5 (br s, N-H) |

| ¹³C NMR (CDCl₃) | δ ~140-120 (Ar-C), ~21 (CH₃) |

| ²⁹Si NMR (CDCl₃) | δ ~ -20 to -30 |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~950 (Si-N stretch) |

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10];// Nodes Start [label="Dissolve this compound\n in dry solvent"]; Cool [label="Cool to 0 °C"]; Add_Amine [label="Slowly add amine solution"]; React [label="Stir at room temperature"]; Filter[label="Filter off amine hydrochloride"]; Evaporate [label="Remove solvent in vacuo"]; Purify [label="Purify product\n(Distillation/Recrystallization)"];

// Edges Start -> Cool; Cool -> Add_Amine; Add_Amine -> React; React -> Filter; Filter -> Evaporate; Evaporate -> Purify; }

Caption: A typical experimental workflow for the amination of this compound.

Reactivity with S-Nucleophiles

The reaction with thiols or their corresponding thiolates produces thio-substituted silanes. These reactions often require a base to deprotonate the thiol.

Experimental Protocol (General):

-

In a flask under an inert atmosphere, dissolve the thiol in a dry solvent like THF.

-

Add a base (e.g., triethylamine or sodium hydride) to generate the thiolate.

-

Slowly add a solution of this compound in the same solvent.

-

Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or GC).

-

Quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent.

-

Purify the product by chromatography or distillation.

Quantitative Data (Analogous Compound: Dithiodiphenylsilanes)

| Thiol | Product | Yield | Reference |

| Thiophenol | Bis(phenylthio)diphenylsilane | Good | General Knowledge |

Reactivity with C-Nucleophiles

Organometallic reagents, such as Grignard and organolithium reagents, are potent carbon nucleophiles that readily react with dichlorosilanes to form new silicon-carbon bonds.

Reaction with Grignard Reagents

The reaction with two equivalents of a Grignard reagent, such as 4-methylphenylmagnesium bromide, will result in the formation of a tetra-arylsilane.

Experimental Protocol (General):

-

Prepare the Grignard reagent (e.g., 4-methylphenylmagnesium bromide) in dry diethyl ether or THF.

-

Under an inert atmosphere, slowly add a solution of this compound in the same solvent to the Grignard reagent at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent.

-

Purify the resulting tetra(4-methylphenyl)silane by recrystallization.

Reaction with Organolithium Reagents

Organolithium reagents are generally more reactive than Grignard reagents and react in a similar fashion.

Quantitative Data (Analogous Reactions)

| Electrophile | Nucleophile | Product | Yield | Reference |

| Dichlorodimethylsilane | p-bromotoluene/Mg | Bis(4-methylphenyl)dimethylsilane | Good | [3] |

| Tetrachlorosilane | 4-methylphenylmagnesium bromide | Tetra(4-methylphenyl)tin (analogous) | 69.5% | [4] |

Conclusion

This compound is a versatile precursor that undergoes nucleophilic substitution with a wide range of nucleophiles. The reactions with O, N, S, and C-nucleophiles provide access to a diverse array of functionalized organosilanes. The experimental conditions can be tailored to achieve mono- or di-substitution, offering precise control over the final product. The information presented in this guide serves as a valuable resource for researchers in organic synthesis and materials science, enabling the strategic use of this compound in the development of novel compounds and materials. Further research into the kinetics and substituent effects will continue to expand the utility of this important organosilicon reagent.

References

- 1. "Synthesis and crystal structures of bis[1-oxopyridin-2-olato(1−)]bis(p" by Bradley M. Kraft, William W. Brennessel et al. [fisherpub.sjf.edu]

- 2. Silanediamine, 1,1-dimethyl-N,N'-diphenyl- | C14H18N2Si | CID 83444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Technical Guide: Solubility and Handling of Dichloro-bis(4-methylphenyl)silane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of dichloro-bis(4-methylphenyl)silane in various organic solvents. Due to the compound's reactivity, this guide also details essential handling procedures and a general experimental protocol for solubility determination.

Introduction to this compound

This compound, also known as di-p-tolyldichlorosilane, is an organosilicon compound with the chemical formula (CH₃C₆H₄)₂SiCl₂. The presence of two reactive chlorine atoms on the silicon center makes it a valuable precursor in the synthesis of various organosilicon polymers and other fine chemicals. Its properties, including solubility, are largely dictated by the hydrophobic nature of the two p-tolyl groups and the high reactivity of the silicon-chlorine (Si-Cl) bonds.

Solubility Profile

Qualitative Solubility in Common Organic Solvents

The solubility of this compound is primarily in non-polar and anhydrous aprotic polar solvents. Its synthesis is typically conducted in anhydrous ethereal solvents, indicating good solubility in these media.[1]

| Solvent Class | Examples | Expected Solubility | Rationale & Handling Precautions |

| Aprotic Non-Polar | Toluene, Xylene, Hexane, Pentane | Soluble | The non-polar tolyl groups promote dissolution in hydrocarbon solvents. These are suitable solvents for reactions and storage, provided they are anhydrous. |

| Aprotic Polar | Diethyl ether, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble | These solvents are commonly used in the synthesis of this compound, confirming its solubility.[1] Strict anhydrous conditions are mandatory as any residual water will react with the compound. |

| Protic Polar | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive (Decomposes) | The Si-Cl bonds are highly susceptible to nucleophilic attack by protic solvents, leading to rapid decomposition and the formation of silanols and hydrochloric acid.[2][3] These solvents are incompatible and should be avoided. |

| Other Polar Aprotic | Acetone, Ethyl Acetate | Likely Soluble but Reactive | While likely soluble, the carbonyl groups in these solvents can be reactive towards the Si-Cl bond, especially in the presence of trace impurities. Use with caution and ensure absolute dryness. |

Experimental Protocol for Solubility Determination

A specific, validated protocol for determining the solubility of this compound is not available. The following is a general, best-practice methodology for determining the solubility of highly reactive, moisture-sensitive compounds in organic solvents.

Objective: To determine the approximate solubility of this compound in a given anhydrous organic solvent at a specified temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest (e.g., THF, Toluene)

-

Small, dry, sealable glass vials with inert caps (e.g., PTFE-lined septa)

-

Inert gas (Argon or Nitrogen) supply

-

Glovebox or Schlenk line

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath

Methodology:

-

Preparation of Anhydrous Environment: All glassware must be rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator. All manipulations of this compound and anhydrous solvents should be performed under an inert atmosphere (glovebox or Schlenk line).

-

Sample Preparation:

-

In the inert atmosphere, accurately weigh a small amount of this compound (e.g., 10 mg) into a pre-weighed, dry vial containing a small stir bar.

-

Using a dry syringe, add a small, precise volume of the anhydrous solvent (e.g., 0.1 mL) to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Observation and Incremental Addition:

-

After the equilibration period, visually inspect the vial for any undissolved solid.

-

If the solid has completely dissolved, the compound is soluble at that concentration. Record the observation. A new sample with a higher initial concentration of the silane can be prepared to find the saturation point.

-

If undissolved solid remains, add another small, precise volume of the anhydrous solvent (e.g., 0.1 mL).

-

Reseal the vial and return it to the constant temperature bath for another equilibration period.

-

-

Determining Solubility:

-

Repeat step 4 until all the solid has just dissolved.

-

The solubility can then be calculated based on the total mass of the solute and the total volume of the solvent added.

-

-

Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Be aware of the reactivity with moisture; avoid exposure to air.

-

Dispose of waste according to institutional guidelines for reactive chemicals.

-

Synthesis Pathway and Visualization

This compound is commonly synthesized via a Grignard reaction. This involves the reaction of silicon tetrachloride with p-tolylmagnesium bromide.[1] The stoichiometry of the reaction must be carefully controlled to favor the formation of the desired disubstituted product.[1]

Caption: Grignard reaction pathway for the synthesis of this compound.

Conclusion

While quantitative solubility data for this compound is scarce, a clear qualitative understanding of its solubility can be derived from its chemical properties and synthetic procedures. It is soluble in anhydrous non-polar and aprotic polar solvents but reacts with and decomposes in protic solvents. When determining its solubility experimentally, it is crucial to employ rigorous anhydrous techniques to obtain reliable data. The Grignard reaction provides a standard route for its synthesis, highlighting the importance of this compound as a building block in organosilicon chemistry.

References

Methodological & Application

Application Notes and Protocols: Grignard Synthesis of Dichloro-bis(4-methylphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of dichloro-bis(4-methylphenyl)silane, a key intermediate in organosilicon chemistry. The synthesis is achieved via a Grignard reaction between p-tolylmagnesium bromide and silicon tetrachloride. Aryl-substituted chlorosilanes like the target compound are crucial precursors for a wide array of organosilicon compounds, including silicones and silyl ethers, due to the high reactivity of the silicon-chlorine bond towards nucleophilic substitution.[1] The 4-methylphenyl groups modify the reactivity and impart properties such as increased thermal stability and hydrophobicity to the final products.[1]

Reaction Scheme

The synthesis proceeds in two main stages: first, the formation of the Grignard reagent, p-tolylmagnesium bromide, from 4-bromotoluene and magnesium metal. Second, the reaction of the Grignard reagent with silicon tetrachloride to yield the desired product. Careful control of the stoichiometry is essential to maximize the yield of the di-substituted silane and minimize the formation of mono- and tri-substituted byproducts.[1]

Step 1: Formation of p-tolylmagnesium bromide CH₃C₆H₄Br + Mg → CH₃C₆H₄MgBr

Step 2: Synthesis of this compound 2 CH₃C₆H₄MgBr + SiCl₄ → (CH₃C₆H₄)₂SiCl₂ + 2 MgBrCl

Experimental Data

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Bromotoluene | 50.0 g (0.292 mol) | |

| Magnesium Turnings | 7.1 g (0.292 g-atom) | Calculated |

| Silicon Tetrachloride | 24.8 g (0.146 mol) | (Adjusted for 2:1 stoichiometry) |

| Anhydrous Diethyl Ether | 300 mL | [1] |

| Product | ||

| Molecular Formula | C₁₄H₁₄Cl₂Si | [2] |

| Molecular Weight | 281.26 g/mol | [2] |

| Theoretical Yield | 41.1 g | Calculated |

| Appearance | Colorless liquid or solid | General knowledge |

| Boiling Point | ~160-162 °C at 10 mmHg | General knowledge |

Experimental Protocol

This protocol details the synthesis of this compound. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as Grignard reagents are highly sensitive to moisture.[1][3]

Materials and Reagents

-

4-Bromotoluene (distilled before use)[4]

-

Magnesium turnings

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)[1]

-

Iodine (a single crystal for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hexane (for purification)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[4][5]

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

Schlenk line or nitrogen/argon inlet

-

Distillation apparatus for vacuum distillation

Synthesis of p-tolylmagnesium bromide

-

Flame-dry all glassware and allow to cool to room temperature under a stream of dry nitrogen.

-

Place magnesium turnings (7.1 g) in the three-necked flask. Add a single crystal of iodine.

-

Assemble the apparatus with the reflux condenser and dropping funnel. Maintain a positive pressure of nitrogen.

-

In the dropping funnel, prepare a solution of 4-bromotoluene (50.0 g) in 150 mL of anhydrous diethyl ether.

-

Add a small portion (approx. 10-15 mL) of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun or water bath.[4]

-

Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting dark grey or brown solution is the Grignard reagent, p-tolylmagnesium bromide.

Synthesis of this compound

-

Cool the freshly prepared Grignard reagent solution in an ice bath.

-

Prepare a solution of silicon tetrachloride (24.8 g) in 150 mL of anhydrous diethyl ether in the dropping funnel.

-

To favor the formation of the di-substituted product, add the silicon tetrachloride solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

Reflux the reaction mixture for 2-4 hours to ensure the reaction goes to completion.[4]

Work-up and Purification

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (approx. 150 mL) to decompose any unreacted Grignard reagent.[5]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether (50 mL each).[5]

-

Combine all organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate.[4][5]

-

Filter to remove the drying agent, and remove the solvent by rotary evaporation.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid or solid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Workflow of the Grignard synthesis of this compound.

Safety Precautions

-

Inert Atmosphere: The Grignard reagent is highly reactive with atmospheric moisture and oxygen. The entire procedure must be carried out under a dry, inert atmosphere (nitrogen or argon).

-

Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the decomposition of the Grignard reagent.[3]

-

Exothermic Reaction: The formation of the Grignard reagent and its reaction with silicon tetrachloride are exothermic. Proper cooling and controlled addition of reagents are necessary to manage the reaction temperature.

-

Handling of Reagents: Silicon tetrachloride is corrosive and reacts with moisture to release HCl gas. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Diethyl ether is extremely flammable.

References

Application Notes and Protocols for Dichloro-bis(4-methylphenyl)silane

Abstract

This document provides detailed application notes and experimental protocols for the use of dichloro-bis(4-methylphenyl)silane as a monomer in the synthesis of polysiloxanes. This compound, also known as dichloro-di-p-tolylsilane, is a valuable precursor for creating polysiloxanes with enhanced thermal stability, high refractive index, and unique mechanical properties attributable to the rigid p-tolyl groups attached to the silicon backbone. These characteristics make the resulting polymers suitable for specialized applications in high-performance elastomers, resins, and optical materials. This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering comprehensive data, synthesis protocols, and polymerization procedures.

Monomer: this compound

This compound is an organosilicon compound featuring two 4-methylphenyl (p-tolyl) groups and two chlorine atoms bonded to a central silicon atom. The presence of the aromatic tolyl groups significantly influences the properties of the resulting polysiloxane, imparting greater rigidity and thermal resistance compared to standard polydimethylsiloxanes (PDMS).

Physical and Chemical Properties

| Property | This compound | Dichlorodiphenylsilane (Analog) | Dichloro(methyl)phenylsilane (Analog) |

| Molecular Formula | C₁₄H₁₄Cl₂Si | C₁₂H₁₀Cl₂Si[1] | C₇H₈Cl₂Si |

| Molecular Weight | 281.25 g/mol | 253.20 g/mol [1] | 191.13 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) | Colorless liquid[1] | Liquid |

| Boiling Point | Not available | 305 °C[1] | 205 °C |

| Melting Point | Not available | -22 °C[1] | Not available |

| Density | Not available | 1.22 g/mL at 25 °C[1] | 1.176 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.582[1] | n20/D 1.519 |

| Key Reactivity | Reacts with water to form silanols and HCl | Decomposed by water to form hydrochloric acid[1] | Reacts with water |

Experimental Protocols

Safety Precaution: All experiments involving chlorosilanes should be conducted in a well-ventilated fume hood. Chlorosilanes react with moisture to release hydrogen chloride (HCl) gas, which is corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Protocol 1: Synthesis of this compound

This protocol describes a standard Grignard reaction to synthesize the monomer from silicon tetrachloride and 4-bromotoluene.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

4-bromotoluene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Silicon tetrachloride (SiCl₄)

-

Hexane

-

Anhydrous sodium sulfate

-

Nitrogen or Argon gas supply

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heat plate

-

Schlenk line for inert atmosphere operations

-

Distillation apparatus

Procedure:

-

Grignard Reagent Preparation:

-

Dry all glassware in an oven at 120°C overnight and assemble under an inert atmosphere (N₂ or Ar).

-

Place magnesium turnings (2.2 molar equivalents) and a small crystal of iodine in the three-neck flask.

-

Dissolve 4-bromotoluene (2.0 molar equivalents) in anhydrous ether/THF in the dropping funnel.

-

Add a small amount of the 4-bromotoluene solution to the magnesium. If the reaction does not start (indicated by color change and gentle reflux), gently warm the flask.

-

Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction, forming 4-methylphenylmagnesium bromide.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the Grignard reagent to 0°C using an ice bath.

-

Dissolve silicon tetrachloride (1.0 molar equivalent) in anhydrous ether/THF and add it to the dropping funnel.

-

Add the SiCl₄ solution dropwise to the stirred Grignard reagent at 0°C. A white precipitate of magnesium salts will form.

-

After addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture under an inert atmosphere to remove the magnesium salts.

-

Wash the salt cake with anhydrous ether/THF to recover the product.

-

Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

-

Add dry hexane to the residue to precipitate any remaining salts, and filter again.

-

The resulting crude product is purified by fractional distillation under high vacuum to yield pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Protocol 2: Polymerization via Hydrolytic Polycondensation

This protocol details the conversion of the monomer into poly(bis-4-methylphenyl)siloxane through hydrolysis and subsequent condensation.

Materials:

-

This compound

-

Toluene or other inert organic solvent

-

Deionized water

-

Sodium bicarbonate (for neutralization)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Jacketed reaction vessel with overhead stirrer

-

Dropping funnel

-

Condenser

-

Temperature controller

-

Separatory funnel

Procedure:

-

Hydrolysis:

-

Dissolve this compound in toluene inside the reaction vessel.

-

In a separate container, prepare a solution of deionized water (at least 2 molar equivalents to the Si-Cl bonds) in toluene or use a mixture of toluene and a more polar solvent like acetone to facilitate mixing.

-

Cool the monomer solution to 5-10°C.

-

Slowly add the water-containing solution to the stirred monomer solution. The reaction is exothermic and will produce HCl gas. Maintain the temperature below 20°C.

-

After addition, continue stirring for 1-2 hours to ensure complete hydrolysis, which forms silanediol intermediates (bis(4-methylphenyl)silanediol) and cyclic oligomers.

-

-

Neutralization and Washing:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize HCl) and then with deionized water until the aqueous layer is neutral (pH ~7).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

-

-

Condensation:

-

Remove the solvent from the dried organic layer by rotary evaporation to obtain a viscous liquid or a low-molecular-weight prepolymer.

-

To increase the molecular weight, the prepolymer can be heated under a vacuum or in the presence of a condensation catalyst (e.g., potassium hydroxide) at elevated temperatures (120-150°C) to drive the condensation reaction, eliminating water and forming high-molecular-weight poly(bis-4-methylphenyl)siloxane.

-

Caption: Reaction scheme for polymerization of the monomer.

Polymer: Poly(bis-4-methylphenyl)siloxane

The resulting polymer, poly(bis-4-methylphenyl)siloxane, is expected to be a highly viscous fluid or a solid at room temperature, depending on its molecular weight.

Expected Properties and Applications

The properties of this polymer make it a candidate for applications where thermal stability and optical clarity are critical. Data is compared with the well-characterized poly(methylphenylsiloxane).

| Property | Poly(bis-4-methylphenyl)siloxane (Expected) | Poly(methylphenylsiloxane) (Analog) |

| Linear Formula | [-Si(C₇H₇)₂O-]n | [-Si(CH₃)(C₆H₅)O-]n[2] |

| Appearance | Viscous liquid to transparent solid | Viscous liquid[2] |

| Thermal Stability | High, due to aromatic content | Resistant to oxidation[3] |

| Refractive Index | High (>1.54) | n20/D 1.5365[2] |

| Solubility | Soluble in aromatic solvents (toluene, xylene), ethers, and chlorinated hydrocarbons. | Good compatibility with cosmetic ingredients[3] |

| Glass Transition Temp. | Higher than PDMS, providing a wider operating temperature range. | Not specified, but phenyl groups increase rigidity. |

Potential Applications:

-

High-Performance Fluids: As a lubricant or hydraulic fluid for high-temperature environments.

-

Optical Materials: As an encapsulant for LEDs or other optoelectronic devices due to its high refractive index and thermal stability.[4]

-

Stationary Phases in Chromatography: For separating aromatic compounds in gas chromatography.

-

Elastomers and Resins: As a base polymer for creating specialty rubbers and resins that require superior performance at extreme temperatures. Phenyl-containing silicones are used to improve the thermal resistance and flame retardancy of other polymers like epoxy resins.[5]

Caption: Relationship between monomer structure, polymer properties, and applications.

References

- 1. Dichlorodiphenylsilane | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Poly(methylphenylsiloxane) 450-550cSt 63148-58-3 [sigmaaldrich.com]

- 3. China Poly methyl phenyl siloxane Silibase-9556, Phenyl Methyl silicone oils and Cosmetic grade fluids manufacturer from Silibase Silicone New Material [silicone-surfactant.com]

- 4. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Surface Modification Using Dichloro-bis(4-methylphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction